N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C16H15F3N2O4S and a molecular weight of 388.4 g/mol. This compound is known for its unique structure, which includes a trifluoroacetamide group, an ethoxyaniline moiety, and a sulfonylphenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-ethoxyaniline, which is then sulfonylated to form 4-ethoxyanilinosulfonyl chloride. This intermediate is then reacted with 4-aminophenyl-2,2,2-trifluoroacetamide under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide can be compared with similar compounds such as:
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2,2,2-difluoroacetamide: The presence of two fluorine atoms instead of three can influence the compound’s stability and interactions.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-acetamide: The absence of fluorine atoms can significantly alter the compound’s properties and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15F3N2O4S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H15F3N2O4S/c1-2-25-13-7-3-12(4-8-13)21-26(23,24)14-9-5-11(6-10-14)20-15(22)16(17,18)19/h3-10,21H,2H2,1H3,(H,20,22) |
InChI Key |
AEAWMSBEJMDZIN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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